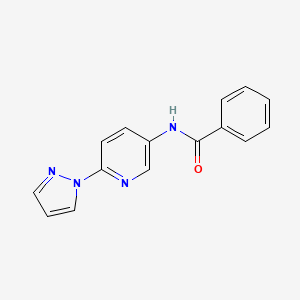
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in the epigenetic regulation of gene expression. In recent years, there has been a growing interest in the potential of LSD1 inhibitors like GSK-J4 as tools for studying the role of epigenetics in various biological processes.
Mécanisme D'action
The mechanism of action of N-(6-pyrazol-1-ylpyridin-3-yl)benzamide involves the inhibition of LSD1, which is an enzyme that plays a critical role in the epigenetic regulation of gene expression. LSD1 is responsible for removing methyl groups from lysine residues on histone proteins, which can lead to changes in gene expression. By inhibiting LSD1, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can alter the epigenetic landscape of cells and regulate gene expression in a targeted manner.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to have a number of biochemical and physiological effects on cells. For example, it has been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic genes. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to promote the differentiation of neural progenitor cells into mature neurons by regulating the expression of genes involved in neural development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments is its potency and specificity. N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a highly potent inhibitor of LSD1, which makes it an ideal tool for studying the role of this enzyme in various biological processes. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is relatively stable and easy to synthesize, which makes it a convenient tool for researchers.
However, there are also some limitations to using N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving N-(6-pyrazol-1-ylpyridin-3-yl)benzamide and LSD1 inhibitors. For example, researchers could explore the potential of LSD1 inhibitors as therapeutic agents for the treatment of cancer and other diseases. Additionally, researchers could study the role of LSD1 in other biological processes, such as immune function and inflammation. Finally, researchers could explore the potential of LSD1 inhibitors as tools for studying the role of epigenetics in various biological processes, which could lead to a better understanding of the mechanisms underlying many diseases.
Méthodes De Synthèse
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with pyrazole and benzamide derivatives. The resulting product undergoes further purification and characterization to ensure its purity and stability. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce N-(6-pyrazol-1-ylpyridin-3-yl)benzamide for their experiments.
Applications De Recherche Scientifique
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been used extensively in scientific research to study the role of LSD1 in various biological processes. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of LSD1, which is known to play a critical role in the development and progression of many types of cancer. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been used to study the role of LSD1 in the regulation of gene expression during neural development and differentiation.
Propriétés
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-5-2-1-3-6-12)18-13-7-8-14(16-11-13)19-10-4-9-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCRDQVTOCFFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)
![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)
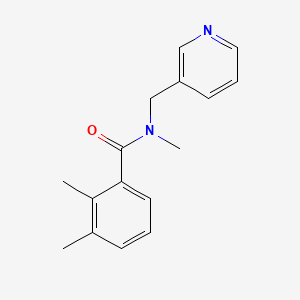

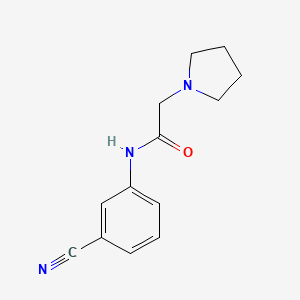



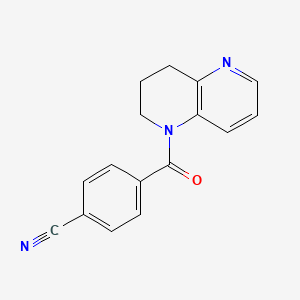
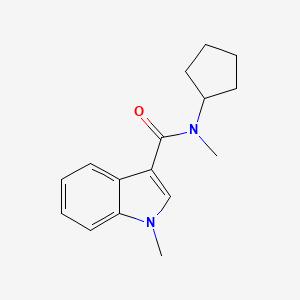
![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)
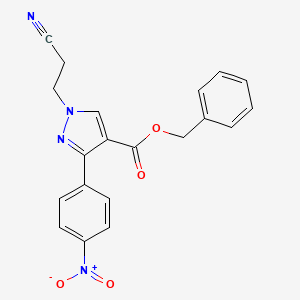

![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)